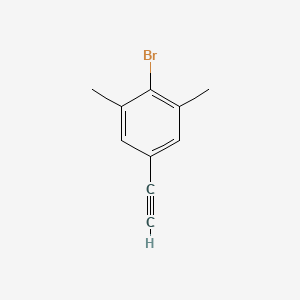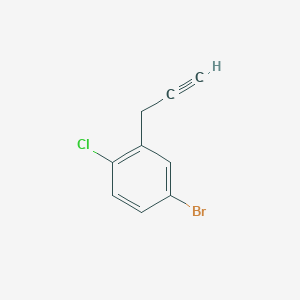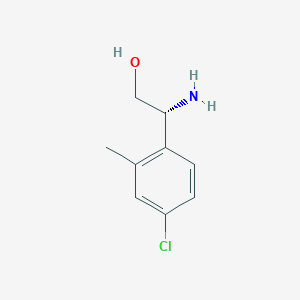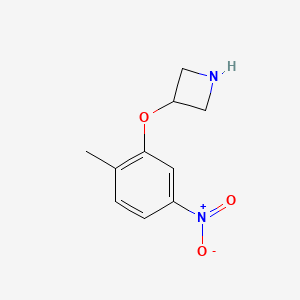
3-Bromo-5-(morpholine-3-amido)benzoicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(morpholine-3-amido)benzoic acid hydrochloride is a chemical compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of a bromine atom at the third position and a morpholine-3-amido group at the fifth position on the benzoic acid ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(morpholine-3-amido)benzoic acid hydrochloride typically involves a multi-step process:
Bromination: The starting material, benzoic acid, undergoes bromination to introduce a bromine atom at the third position.
Amidation: The brominated benzoic acid is then reacted with morpholine to form the morpholine-3-amido derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to accelerate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-(morpholine-3-amido)benzoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acid derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(morpholine-3-amido)benzoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(morpholine-3-amido)benzoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and morpholine-3-amido group play crucial roles in binding to these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-iodobenzoic acid: Similar in structure but with an iodine atom instead of a morpholine-3-amido group.
3-Amino-5-bromobenzoic acid: Contains an amino group instead of a morpholine-3-amido group.
3-Bromo-5-nitrobenzoic acid: Contains a nitro group instead of a morpholine-3-amido group.
Uniqueness
3-Bromo-5-(morpholine-3-amido)benzoic acid hydrochloride is unique due to the presence of the morpholine-3-amido group, which imparts specific chemical and biological properties. This group enhances its solubility and reactivity, making it suitable for a wide range of applications in research and industry.
Eigenschaften
Molekularformel |
C12H14BrClN2O4 |
|---|---|
Molekulargewicht |
365.61 g/mol |
IUPAC-Name |
3-bromo-5-(morpholine-3-carbonylamino)benzoic acid;hydrochloride |
InChI |
InChI=1S/C12H13BrN2O4.ClH/c13-8-3-7(12(17)18)4-9(5-8)15-11(16)10-6-19-2-1-14-10;/h3-5,10,14H,1-2,6H2,(H,15,16)(H,17,18);1H |
InChI-Schlüssel |
AOGAHZKCPNMQDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(N1)C(=O)NC2=CC(=CC(=C2)C(=O)O)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-5-methylhexanoic acid](/img/structure/B13597512.png)








